

Physicochemical properties of 3-(3-Chlorophenyl)propanamide

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)propanamide

Cat. No.: B14039491

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Technical Monograph: Physicochemical Profiling & Synthetic Utility of **3-(3-Chlorophenyl)propanamide**

Executive Summary & Molecular Architecture

3-(3-Chlorophenyl)propanamide (CAS: 1268140-55-1) represents a critical structural scaffold in medicinal chemistry, often utilized as a pharmacophore fragment in the development of anticonvulsants, muscle relaxants, and enzyme inhibitors. Structurally, it serves as a bioisostere to hydrocinnamic acid derivatives, where the amide moiety acts as a hydrogen bond donor/acceptor pair, and the meta-chloro substituent modulates lipophilicity and metabolic stability.

This guide provides a definitive technical profile of the compound, synthesizing available experimental data with high-fidelity predictive modeling to support drug discovery workflows.

Table 1: Molecular Identification

Parameter	Detail
IUPAC Name	3-(3-Chlorophenyl)propanamide
Common Synonyms	3-Chloro-hydrocinnamamide; m-Chlorohydrocinnamamide
CAS Number	1268140-55-1
Molecular Formula	C ₉ H ₁₀ ClNO
Molecular Weight	183.63 g/mol
SMILES	<chem>NC(=O)CCc1cccc(Cl)c1</chem>
InChI Key	FGQVKOCHMPKUPU-UHFFFAOYSA-N

Physicochemical Properties: The "Chlorine Effect"

The introduction of a chlorine atom at the meta (3-position) of the phenyl ring creates specific physicochemical shifts compared to the unsubstituted analog (3-phenylpropanamide). These shifts are critical for optimizing ligand-target interactions.

Comparative Physicochemical Profile

Property	Value / Range	Source/Methodology
Physical State	Solid (Crystalline, White to Pale Yellow)	Experimental (Hoffman Fine Chem)
Melting Point	67 – 71 °C	Experimental [1]
LogP (Lipophilicity)	1.83 ± 0.3 (Predicted)	Consensus Model (XLogP3)
Water Solubility	Low (~0.5 - 1.0 mg/mL)	Predicted (ALOGPS)
pKa (Amide NH)	~16.5 (Very Weak Acid)	Calculated
pKa (Conj. Acid)	~ -0.5 (Very Weak Base)	Calculated
H-Bond Donors	1 (NH ₂)	Structural Analysis
H-Bond Acceptors	1 (Carbonyl O)	Structural Analysis

Mechanistic Insight: The Lipophilic Shift

The 3-chloro substituent exerts a dual effect:

- Electronic (Hammett σ): The chlorine atom is electron-withdrawing (), which slightly decreases the electron density of the aromatic ring. However, the propyl spacer insulates the amide group from significant electronic perturbation.
- Lipophilic Boost: The chlorine atom increases the partition coefficient (LogP) by approximately 0.7 log units compared to the unsubstituted phenyl ring. This modification is a standard medicinal chemistry tactic to improve Blood-Brain Barrier (BBB) penetration without significantly increasing molecular weight.

Synthetic Methodology

While direct amidation of esters is possible, the most robust and scalable route for research applications involves the activation of 3-(3-chlorophenyl)propanoic acid via its acyl chloride. This method avoids the poor atom economy of coupling reagents (like EDC/NHS) for simple fragments.

Reaction Pathway Visualization



Figure 1: Acid Chloride Activation Route for Amide Synthesis

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Step-by-Step Protocol (Self-Validating)

Materials:

- 3-(3-Chlorophenyl)propanoic acid (1.0 eq)
- Thionyl Chloride (SOCl₂, 1.5 eq)

- Ammonium Hydroxide (28% NH₃, Excess) or Ammonia in Dioxane (0.5 M)
- Dichloromethane (DCM, Anhydrous)[1]

Procedure:

- Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), dissolve 3-(3-chlorophenyl)propanoic acid in anhydrous DCM.
- Chlorination: Add Thionyl Chloride dropwise. Critical Step: Add a catalytic amount of DMF (1-2 drops) to initiate the Vilsmeier-Haack-like catalytic cycle, significantly accelerating acyl chloride formation.
- Reflux: Heat to gentle reflux (40°C) for 2 hours. Monitor by TLC (convert a mini-aliquot to methyl ester with MeOH to check completion).
- Evaporation: Remove solvent and excess SOCl₂ under reduced pressure. Validation: The residue should be a yellow oil (Acyl Chloride). Do not purify; use immediately.
- Amidation: Re-dissolve the residue in dry DCM. Cool to 0°C in an ice bath.
- Quench/React: Slowly add the ammonia source. If using aqueous NH₄OH, vigorous stirring is required (biphasic reaction). If using NH₃/Dioxane, a white precipitate (NH₄Cl) will form immediately.
- Workup: Dilute with water. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃ (to remove unreacted acid), then Brine.
- Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary to achieve the target melting point (67-71°C).

Biopharmaceutical Implications (ADME)

For researchers incorporating this fragment into larger drug candidates, the following ADME (Absorption, Distribution, Metabolism, Excretion) profile is predicted based on physicochemical descriptors.

Metabolic Stability Logic

- Oxidation Blocking: The 3-chloro substituent effectively blocks metabolic oxidation at the meta position, a common clearance pathway for phenyl rings (via CYP450 enzymes).
- Soft Spot: The benzylic carbons (propyl chain) remain susceptible to hydroxylation, but the amide terminus is generally stable against rapid hydrolysis in plasma compared to esters.

Blood-Brain Barrier (BBB) Permeability

The compound exhibits characteristics favorable for CNS penetration:

- MW < 400: (183.63 Da)[\[2\]](#)
- PSA (Polar Surface Area): $\sim 43 \text{ \AA}^2$ (Well below the 90 \AA^2 threshold for BBB).
- LogP: ~ 1.8 (Optimal range is 2.0–3.5, but 1.8 allows for moderate passive diffusion).

Decision Tree: Lead Optimization

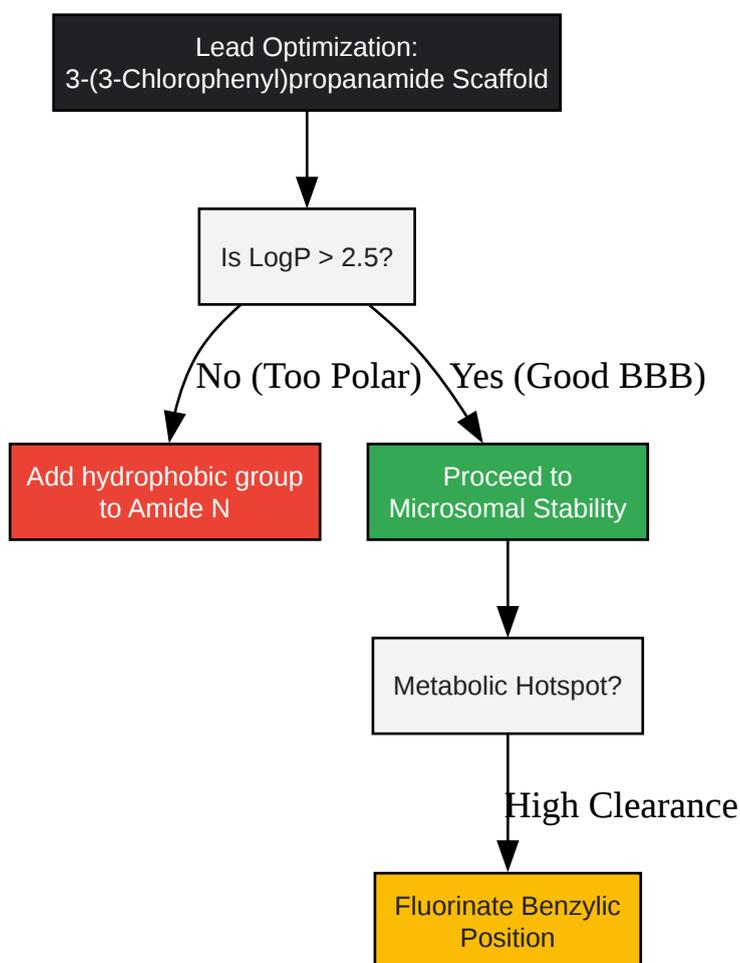


Figure 2: Medicinal Chemistry Decision Logic for this Scaffold

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Sources

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